molecular formula C15H19N3 B1435857 N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine CAS No. 1339111-01-1

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine

Cat. No. B1435857
M. Wt: 241.33 g/mol
InChI Key: SUVLJCQEUOTWIB-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine, also known as CPQ, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CPQ is a cyclic diamine compound that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Acetylcholinesterase Inhibitor

  • Methods of Application : The molecules were synthesized in a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline .
  • Results : Compound 6h (IC50 = 3.65 nM) was found to be most active. All obtained novel compounds present comparable activity to that of tacrine towards acetylcholinesterase (AChE) and, simultaneously, lower activity towards butyrylcholinesterase (BChE) .

Antimicrobial Potential

  • Application Summary : Certain derivatives of this compound have shown good antimicrobial potential .
  • Results : Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .

Anti-proliferative Activity

  • Application Summary : Certain analogs of this compound have shown improved anti-proliferative activity, which could be beneficial in the treatment of cancer .
  • Results : A para-para substituted biphenyl derivative exhibited sub-micromolar activity against both breast cancer cell lines, approximately 23-fold better than its para-meta and meta-meta counterparts .

Fructose-1,6-bisphosphatase Inhibitors

  • Application Summary : Some derivatives of this compound are being evaluated as potential inhibitors of fructose-1,6-bisphosphatase, an enzyme involved in glucose metabolism .

Radiolabeling and Biodistribution

  • Application Summary : This compound has been used in the synthesis, radiolabeling, and biodistribution of new tacrine analogs .
  • Methods of Application : The molecules were synthesized in a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . The compound was then radiolabeled with 99mTc .
  • Results : The results of the biodistribution study are not detailed in the source .

Drug Design

  • Application Summary : This compound has been used in drug design, specifically in the development of new tacrine analogs .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results of these studies are not detailed in the source .

properties

IUPAC Name

N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c16-9-4-10-17-15-11-5-1-2-7-13(11)18-14-8-3-6-12(14)15/h1-2,5,7H,3-4,6,8-10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVLJCQEUOTWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Szymanski, M Markowicz, M Bajda… - Letters in Drug …, 2012 - ingentaconnect.com
In this study we present synthesis and biological evaluation of derivatives of 4-fluorobenzoic acid and 2,3- dihydro-1H-cyclopenta[b]quinoline towards inhibition of acetylcholinesterase (…
Number of citations: 12 www.ingentaconnect.com
H Tang, LZ Zhao, HT Zhao, SL Huang… - European journal of …, 2011 - Elsevier
A series of dual binding site acetylcholinesterase (AChE) inhibitors have been designed, synthesized, and tested for their ability to inhibit AChE, butyrylcholinesterase (BChE), AChE-…
Number of citations: 78 www.sciencedirect.com
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

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